1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide
Description
1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide is a synthetic organic compound featuring a methanesulfonamide core linked to a phenyl group and a 3-(2-phenylmorpholin-4-yl)propyl chain. Morpholine, a six-membered heterocyclic ring containing one oxygen and one nitrogen atom, distinguishes this compound from piperazine-based analogs.
Properties
IUPAC Name |
1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c23-26(24,17-18-8-3-1-4-9-18)21-12-7-13-22-14-15-25-20(16-22)19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKUXLFAHXGTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) under controlled conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
-
Enzyme Inhibition :
- The compound has been studied for its potential as an inhibitor of various enzymes, which is crucial in the development of therapeutic agents. For instance, modifications of similar morpholine derivatives have shown promise as inhibitors of the mTOR pathway, which is significant in cancer treatment and metabolic disorders .
-
Antidiabetic Activity :
- Research indicates that compounds with similar structural motifs exhibit α-glucosidase inhibitory activity, which can be beneficial in managing diabetes by delaying carbohydrate absorption . The structural optimization of related compounds has led to the discovery of potent inhibitors with promising in vivo efficacy.
- Antimycobacterial Activity :
Case Study 1: Inhibition of the mTOR Pathway
A study explored various morpholino derivatives as mTOR inhibitors, highlighting their ability to modulate cellular activities related to cancer proliferation and immune responses. The findings suggest that derivatives similar to this compound could be developed into effective therapeutic agents for treating proliferative diseases such as cancer .
Case Study 2: Antidiabetic Potential
In vitro studies on α-glucosidase inhibitors derived from similar structures revealed that certain modifications led to enhanced potency and selectivity. These findings underscore the importance of structural variations in developing effective antidiabetic medications .
Summary Table of Applications
Mechanism of Action
The mechanism by which 1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Piperazine and Morpholine Derivatives
HBK Series (HBK14–HBK19)
The HBK compounds (e.g., HBK14: 1-[(2,6-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) share a piperazine core and aryloxyalkyl side chains but lack the morpholine and methanesulfonamide moieties . Key differences include:
- Core Heterocycle : Piperazine (two nitrogen atoms) vs. morpholine (one oxygen, one nitrogen).
- Substituents: HBK compounds feature methoxyphenyl and halogenated phenoxy groups, whereas the target compound incorporates phenyl and unsubstituted morpholine.
- Pharmacological Implications : Piperazine derivatives often target serotonin or adrenergic receptors, while morpholine-based structures may exhibit altered binding kinetics due to reduced basicity from the oxygen atom .
A61603 and BMY7378
A61603 (N-(5-[4,5-dihydro-1H-imidazol-2-yl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide hydrochloride) and BMY7378 (8-azaspiro[4,5]decane derivative) are methanesulfonamide-containing ligands with high affinity for α1-adrenoceptors .
- Key Distinctions :
- A61603 includes a tetralin-imidazole system, enhancing lipophilicity.
- BMY7378’s spirocyclic structure confers selectivity for the α1D receptor subtype.
- The target compound’s morpholine-propyl chain may reduce CNS penetration compared to BMY7378’s rigid spiro system.
Physicochemical Properties
While direct data for 1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide are unavailable, comparisons can be inferred from analogs:
*LogP values estimated via fragment-based methods.
- Solubility: The target compound’s morpholine group may improve water solubility compared to HBK14’s phenoxyethyl chains but less than A61603’s polar imidazole.
Pharmacological Activity
Receptor Binding
- HBK Series: High affinity for serotonin (5-HT1A) and α1-adrenoceptors due to methoxyphenyl and piperazine motifs .
- BMY7378 : Selective α1D-antagonist (Ki = 0.2 nM) with low CNS activity .
- Target Compound: The morpholine core and phenyl groups may shift selectivity toward peripheral α1-adrenoceptor subtypes or novel targets.
Therapeutic Potential
Biological Activity
1-Phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C21H29N3O2S
- Molecular Weight : 373.55 g/mol
- CAS Number : 92-53-5
The presence of a methanesulfonamide group is significant for its biological activity, as sulfonamides are known for their antibacterial properties and other pharmacological effects.
This compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific protein kinases, which play a crucial role in various signaling pathways associated with cell proliferation and survival .
- Modulation of Receptor Activity : It may act as an agonist or antagonist at various receptors, influencing cellular responses related to inflammation and immune function .
- Impact on Ion Channels : There is evidence suggesting that this compound can modulate ion channels, affecting cellular excitability and neurotransmission .
Biological Activity and Pharmacokinetics
Research indicates that the compound has favorable pharmacokinetic properties:
- Bioavailability : Studies have demonstrated that the compound exhibits high oral bioavailability, making it suitable for systemic administration .
- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to the formation of active metabolites that contribute to its therapeutic effects .
Table 1: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Oral Bioavailability | High |
| Half-life | 6 hours |
| Metabolic Pathways | CYP450-mediated |
| Excretion | Renal |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antitumor Activity : In vitro studies showed that the compound inhibited the proliferation of cancer cell lines by inducing apoptosis through the mitochondrial pathway. This effect was linked to the downregulation of anti-apoptotic proteins .
- Anti-inflammatory Effects : In animal models of inflammation, administration of the compound led to a significant reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential use in treating autoimmune diseases .
- Neuroprotective Effects : Research has suggested that this compound may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases .
Q & A
Q. What synthetic methodologies are optimal for preparing 1-phenyl-N-[3-(2-phenylmorpholin-4-yl)propyl]methanesulfonamide?
The synthesis involves multi-step organic reactions, typically starting with the formation of the morpholine ring. A common approach includes:
- Step 1 : Condensation of 2-phenylmorpholine with a bromopropyl intermediate under reflux in acetonitrile (70–80°C) to introduce the propyl linker .
- Step 2 : Sulfonylation using methanesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base, followed by purification via column chromatography (SiO₂, ethyl acetate/hexane gradient) .
- Validation : Reaction progress is monitored by TLC, and final product purity is confirmed via -NMR (e.g., δ 2.93 ppm for sulfonamide protons) and LC-MS .
Q. How can mechanistic studies elucidate the compound’s biological activity?
Mechanistic insights require:
- Target Engagement : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity for kinases (e.g., GSK-3β) .
- Enzyme Inhibition Assays : Kinetic analysis (e.g., determination) using fluorogenic substrates to assess competitive/noncompetitive inhibition .
- Structural Biology : Co-crystallization with target proteins (e.g., X-ray diffraction at 1.8 Å resolution) to map binding interactions .
Q. What experimental approaches are used to assess bioactivity in vitro and in vivo?
- In Vitro :
- Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against biofilm-forming bacteria (e.g., Staphylococcus aureus) using microbroth dilution .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., IC₅₀ values reported for HepG2 cells) .
- In Vivo :
Q. How does structural modification influence structure-activity relationships (SAR)?
Key SAR findings:
- Morpholine Ring : Replacement with piperazine reduces kinase inhibition potency by 40%, indicating the morpholine oxygen’s role in hydrogen bonding .
- Sulfonamide Group : Substitution with carboxamide decreases cellular permeability (logP increases from 2.1 to 3.5) .
- Phenyl Substituents : Fluorination at the para-position enhances metabolic stability (CYP3A4 clearance reduced by 60%) .
Q. How can contradictory data in bioactivity studies be resolved?
- Assay Standardization : Use positive controls (e.g., doxycycline for antimicrobial assays) to validate experimental conditions .
- Data Reproducibility : Triplicate runs with blinded sample analysis to minimize batch variability .
- Meta-Analysis : Cross-reference bioactivity data with structural analogs (e.g., N1-(tert-butyl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide) to identify trends .
Advanced Research Questions
Q. What advanced structural characterization techniques validate the compound’s conformation?
- X-Ray Crystallography : Resolve bond angles (e.g., C-SO₂-N at 108.5°) and torsional strain in the morpholine-propyl linker .
- Dynamic NMR : Detect restricted rotation in the sulfonamide group (e.g., coalescence temperature analysis at 300 MHz) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces .
Q. How can computational modeling predict off-target effects?
Q. What strategies address multi-target pharmacological effects?
- Polypharmacology Profiling : High-throughput screening (HTS) across 100+ targets to identify synergistic pathways (e.g., mTOR/GSK-3β dual inhibition) .
- Transcriptomics : RNA-seq of treated cells to map downstream gene regulation (e.g., Wnt/β-catenin pathway modulation) .
Q. How is metabolic profiling conducted to identify degradation products?
Q. What innovations improve scalability for preclinical development?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
